4-(3,5-Dichlorophenyl)piperidine hydrochloride 4-(3,5-Dichlorophenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441985
InChI: InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
SMILES:
Molecular Formula: C11H14Cl3N
Molecular Weight: 266.6 g/mol

4-(3,5-Dichlorophenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC17441985

Molecular Formula: C11H14Cl3N

Molecular Weight: 266.6 g/mol

* For research use only. Not for human or veterinary use.

4-(3,5-Dichlorophenyl)piperidine hydrochloride -

Molecular Formula C11H14Cl3N
Molecular Weight 266.6 g/mol
IUPAC Name 4-(3,5-dichlorophenyl)piperidine;hydrochloride
Standard InChI InChI=1S/C11H13Cl2N.ClH/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8;/h5-8,14H,1-4H2;1H
Standard InChI Key FMOBNKSSGJSGDH-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl

Chemical and Structural Properties

Molecular Characterization

4-(3,5-Dichlorophenyl)piperidine hydrochloride is a crystalline solid with the systematic IUPAC name 4-(3,5-dichlorophenyl)piperidine hydrochloride. Its structure comprises a piperidine ring (a six-membered amine) substituted at the 4-position with a 3,5-dichlorophenyl group, with a hydrochloride counterion enhancing solubility . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H14Cl3N\text{C}_{11}\text{H}_{14}\text{Cl}_3\text{N}
Molecular Weight266.6 g/mol
Canonical SMILESC1CNCCC1C2=CC(=CC(=C2)Cl)Cl.Cl
Standard InChIKeyFMOBNKSSGJSGDH-UHFFFAOYSA-N
Density1.207 g/cm³

The dichlorophenyl moiety contributes to its lipophilicity (logD\log D ≈ 1.2), influencing membrane permeability and target binding .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 4-(3,5-dichlorophenyl)piperidine hydrochloride typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling. A representative pathway includes:

  • Friedel-Crafts Acylation: Reaction of piperidine with 3,5-dichlorobenzoyl chloride in the presence of AlCl3\text{AlCl}_3.

  • Reductive Amination: Condensation of 3,5-dichlorobenzaldehyde with piperidine followed by reduction using NaBH4\text{NaBH}_4 .

  • Salt Formation: Treatment of the free base with hydrochloric acid to yield the hydrochloride salt .

Optimization efforts, as seen in related piperidine derivatives, emphasize stereochemical control. For example, cis-configured 3,5-disubstituted piperidines are synthesized via asymmetric hydrogenation to achieve enantiomeric excess >99% .

Structural Analogues and SAR Studies

Structure-activity relationship (SAR) studies on piperidine derivatives reveal critical pharmacophoric elements:

  • Halogen Substituents: The 3,5-dichloro configuration enhances binding to hydrophobic pockets in target proteins .

  • Piperidine Conformation: Chair conformers improve metabolic stability compared to boat forms .

  • N-Substitution: Quaternary ammonium salts (e.g., hydrochloride) improve bioavailability by 40–60% in rodent models .

Pharmacological Activity

Histamine Receptor Modulation

Piperidine derivatives are established histamine H3 receptor antagonists, with IC50\text{IC}_{50} values ranging from 10–100 nM . While direct data on 4-(3,5-dichlorophenyl)piperidine hydrochloride are lacking, structural analogues demonstrate high affinity for H3 receptors, implicating potential in treating neurological disorders (e.g., narcolepsy, ADHD) . Molecular docking studies suggest that the dichlorophenyl group occupies the receptor’s hydrophobic subpocket, while the protonated piperidine nitrogen forms a salt bridge with Asp114^{114} .

Renin Inhibition and Cardiovascular Applications

In a landmark study, cis-3,5-disubstituted piperidines exhibited potent renin inhibition (IC50=3nM\text{IC}_{50} = 3 \, \text{nM}), a key mechanism in hypertension management . Compound 31 (a 4-hydroxy-3,5-piperidine analogue) reduced blood pressure by 25 mmHg in transgenic rat models, with 60% oral bioavailability . The dichlorophenyl moiety in 4-(3,5-dichlorophenyl)piperidine hydrochloride may similarly engage the S3sp subpocket of renin, though experimental validation is pending .

Applications and Future Directions

Drug Development

The compound’s dual affinity for histamine receptors and aspartic proteases positions it as a multitarget lead. Hybrid derivatives combining dichlorophenylpiperidine with pyrimidinone scaffolds could yield novel CNS-active agents .

Agricultural Chemistry

Piperidine derivatives are explored as fungicides; the dichlorophenyl group may enhance activity against Phytophthora infestans .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator